molecular formula C11H5Cl2F3N2O B1304686 4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one CAS No. 62436-07-1

4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one

Cat. No.: B1304686
CAS No.: 62436-07-1
M. Wt: 309.07 g/mol
InChI Key: JPRADYWRQUBOIS-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one is a chemical compound with a complex structure that includes dichloro and trifluoromethyl groups attached to a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylacetic acid and 4-(trifluoromethyl)benzaldehyde.

    Formation of Intermediate Compounds: The starting materials undergo a series of reactions, including chlorination and cyclization, to form intermediate compounds.

    Final Cyclization: The intermediate compounds are then subjected to cyclization reactions under controlled conditions to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Employing purification techniques such as recrystallization, chromatography, and distillation to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to specific biological functions.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-2-phenylpyridazin-3(2H)-one: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4,5-Dichloro-2-(4-methylphenyl)pyridazin-3(2H)-one: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.

Uniqueness

4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one is unique due to the presence of both dichloro and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4,5-dichloro-2-[4-(trifluoromethyl)phenyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2F3N2O/c12-8-5-17-18(10(19)9(8)13)7-3-1-6(2-4-7)11(14,15)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRADYWRQUBOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C(=O)C(=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378855
Record name 4,5-Dichloro-2-[4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62436-07-1
Record name 4,5-Dichloro-2-[4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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